molecular formula C10H8FN3 B13993146 6-(3-Fluorophenyl)pyridazin-3-amine

6-(3-Fluorophenyl)pyridazin-3-amine

Cat. No.: B13993146
M. Wt: 189.19 g/mol
InChI Key: WZUWKWQWXGYLFE-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core structures in many medicinal chemistry applications. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)pyridazin-3-amine can be achieved through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions . The reaction typically involves the following steps:

  • Preparation of 1,2,3-triazines and 1-propynylamines.
  • Mixing the reactants in a suitable solvent under controlled temperature and pressure conditions.
  • Isolation and purification of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include pyridazinone derivatives, amine derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

6-(3-Fluorophenyl)pyridazin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorophenyl)pyridazin-3-amine is unique due to the presence of both the pyridazine ring and the fluorophenyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

6-(3-fluorophenyl)pyridazin-3-amine

InChI

InChI=1S/C10H8FN3/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H,(H2,12,14)

InChI Key

WZUWKWQWXGYLFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)N

Origin of Product

United States

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